molecular formula C11H12N4O2S B2428783 6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034227-14-8

6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2428783
CAS No.: 2034227-14-8
M. Wt: 264.3
InChI Key: RELSMUSDKVGWCD-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an ethoxy group, a methylthiazolyl group, and a pyrimidine carboxamide moiety.

Preparation Methods

The synthesis of 6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

In medicinal chemistry, it has shown promise as an inhibitor of cyclin-dependent kinases, which are important targets for anticancer drug discovery . Additionally, it has been investigated for its fungicidal activities against various fungi . Its unique structure and biological activity make it a valuable compound for further research in both chemistry and biology.

Comparison with Similar Compounds

6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives that have similar structures and biological activities. For instance, N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide derivatives have been studied for their fungicidal activities . The unique combination of the ethoxy group and the methylthiazolyl group in this compound distinguishes it from other similar compounds and contributes to its specific biological activities.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure, diverse chemical reactivity, and promising biological activities make it a valuable subject for further research and development.

Properties

IUPAC Name

6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-3-17-9-4-8(12-6-13-9)10(16)15-11-14-7(2)5-18-11/h4-6H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELSMUSDKVGWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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